1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one
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Overview
Description
1-Butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activities.
Mechanism Of Action
The exact mechanism of action of 1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been reported to inhibit the activity of various enzymes, including COX-2 and lipoxygenase.
Biochemical And Physiological Effects
1-Butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, it has been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Advantages And Limitations For Lab Experiments
The advantages of using 1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one in lab experiments include its unique structure and potential biological activities. Additionally, the compound is relatively easy to synthesize and purify, making it a useful tool for medicinal chemistry research. However, the limitations of using this compound include its potential toxicity and lack of specificity for certain biological targets.
Future Directions
There are several future directions for research on 1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its specific biological targets. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of 1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one involves the reaction of 5-phenyl-1,3,4-oxadiazol-2-amine with 1-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one in the presence of potassium carbonate in acetonitrile. The reaction mixture is then refluxed for several hours to yield the desired product. The purity of the compound can be confirmed by various analytical techniques such as NMR and HPLC.
Scientific Research Applications
1-Butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Additionally, it has been reported to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-3-13-23-16-12-8-7-11-15(16)20(25,19(23)24)18-22-21-17(26-18)14-9-5-4-6-10-14/h4-12,25H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTUEJRUQGMMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(C3=NN=C(O3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one |
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